molecular formula C9H15N3O2 B8283761 2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide

2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide

Cat. No.: B8283761
M. Wt: 197.23 g/mol
InChI Key: KCAMSRXHKQBFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[1-(cyclopropanecarbonyl)azetidin-3-yl]acetohydrazide

InChI

InChI=1S/C9H15N3O2/c10-11-8(13)3-6-4-12(5-6)9(14)7-1-2-7/h6-7H,1-5,10H2,(H,11,13)

InChI Key

KCAMSRXHKQBFDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC(C2)CC(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with reflux condenser under nitrogen, a solution of ethyl [1-(cyclopropylcarbonyl)-3-azetidinyl]acetate (0.433 g, 2.097 mmol) and hydrazine monohydrate (1.3 mL, 41.9 mmol) in ethanol (10 mL) was stirred at 80° C. for 16.5 h. The reaction was cooled to room temperature and concentrated in vacuo. The residue was then concentrated down from methanol and then toluene. The residue was dissolved in dichloromethane, filtered through sodium sulfate, and concentrated in vacuo to a colorless oil. The oil still looked wet and was too heavy, so it was dissolved again in dichloromethane and filtered through sodium sulfate, rinsing with additional dichloromethane. The combined organics were concentrated in vacuo and then concentrated under high vacuum pressure to yield the crude title product as a yellow oil (0.316 g, 86% pure, 66% yield). MS(ES)+ m/e 198.1 [M+H]+, 395.1 [2M+H]+.
Quantity
0.433 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask equipped with reflux condenser under nitrogen, a solution of ethyl[1-(cyclopropylcarbonyl)-3-azetidinyl]acetate (0.433 g, 2.097 mmol) and hydrazine monohydrate (1.3 mL, 41.9 mmol) in ethanol (10 mL) was stirred at 80° C. for 16.5 h. The reaction was cooled to room temperature and concentrated in vacuo. The residue was then concentrated down from methanol and then toluene. The residue was dissolved in dichloromethane, filtered through sodium sulfate, and concentrated in vacuo to a colorless oil. The oil still looked wet and was too heavy, so it was dissolved again in dichloromethane and filtered through sodium sulfate, rinsing with additional dichloromethane. The combined organics were concentrated in vacuo and then concentrated under high vacuum pressure to yield the crude title product as a yellow oil (0.316 g, 86% pure, 66% yield). MS(ES)+ m/e 198.1 [M+H]+, 395.1 [2M+H]+.
Quantity
0.433 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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